1-(Oxan-4-yl)-4-(trifluoromethyl)piperidine
Description
Properties
IUPAC Name |
1-(oxan-4-yl)-4-(trifluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO/c12-11(13,14)9-1-5-15(6-2-9)10-3-7-16-8-4-10/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBTYMSASJWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxan-4-yl)-4-(trifluoromethyl)piperidine typically involves the reaction of piperidine derivatives with oxan-4-yl and trifluoromethyl-containing reagents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Oxan-4-yl)-4-(trifluoromethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.
Scientific Research Applications
Neuropharmacology
Recent studies suggest that 1-(Oxan-4-yl)-4-(trifluoromethyl)piperidine may modulate metabotropic glutamate receptors (mGluRs), which are crucial for synaptic transmission and plasticity. This modulation can have significant implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties, enhancing their therapeutic potential through the ability to cross the blood-brain barrier (BBB) effectively .
Antidepressant Activity
Research indicates that derivatives of this compound may exhibit antidepressant effects. In vivo studies have shown that related piperidine derivatives improve locomotor activity and reduce anxiety-like behaviors in animal models, suggesting potential applications in treating mood disorders .
Drug Development
Piperidine derivatives, including this compound, are pivotal in drug design due to their structural versatility and biological activity. They are integral components in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders .
Antimicrobial Properties
The compound is also being explored for its antimicrobial properties. New piperidine-based compounds have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens, highlighting their potential as novel antimicrobial agents.
Study 1: Neuroprotective Mechanisms
A study focused on the neuroprotective effects of similar piperidine derivatives demonstrated significant neuroprotection in models of oxidative stress, indicating that these compounds could be beneficial in preventing neuronal damage associated with various neurodegenerative conditions.
Study 2: Metabolic Stability Analysis
Research into metabolic pathways revealed that modifications at the trifluoromethyl position significantly affect the metabolic stability of related compounds. These findings are crucial for optimizing pharmacokinetic properties for clinical applications, suggesting that compounds retaining this modification exhibit prolonged action within the body .
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Oxan-4-yl)-4-(trifluoromethyl)piperidine include other piperidine derivatives with different substituents, such as:
- 1-(Oxan-4-yl)-4-methylpiperidine
- 1-(Oxan-4-yl)-4-chloropiperidine
- 1-(Oxan-4-yl)-4-fluoropiperidine
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.
Biological Activity
1-(Oxan-4-yl)-4-(trifluoromethyl)piperidine is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an oxane moiety and a trifluoromethyl group. This unique structure is believed to contribute to its biological properties.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₂F₃N₁O |
| Molecular Weight | 201.19 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
| Functional Groups | Piperidine, oxane, trifluoromethyl |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate the activity of specific G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have shown effectiveness in inhibiting bacterial growth .
- Enzyme Inhibition : Demonstrated potential as an inhibitor of acetylcholinesterase (AChE) and urease, suggesting applications in treating conditions such as Alzheimer's disease and urinary tract infections .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although specific data on this compound is limited. Similar piperidine derivatives have shown promise in cancer therapy .
Case Studies
Several studies have investigated piperidine derivatives with similar structural features:
- Antimicrobial Evaluation : A study evaluated a series of piperidine derivatives for their antimicrobial properties against S. aureus and MRSA. Compounds containing trifluoromethyl groups exhibited enhanced activity compared to their non-substituted counterparts .
- Enzyme Inhibition Studies : Research on piperidine-based compounds indicated significant inhibition of AChE with IC50 values ranging from 0.63 µM to 2.14 µM for various analogs, highlighting the therapeutic potential of these compounds in neurodegenerative diseases .
- Anticancer Activity : In vitro studies on similar compounds revealed cytotoxic effects against several cancer cell lines, suggesting that modifications in the piperidine structure could lead to novel anticancer agents .
Q & A
Q. Table 1: Comparative Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Grignard Reagent | 65–75 | THF, −78°C, Ar atmosphere | |
| Nucleophilic Substitution | 50–60 | DCM, RT, NaOH | |
| Catalytic Cross-Coupling | 70–80 | Pd(OAc)₂, DMF, 80°C |
Q. Table 2: Analytical Data Cross-Validation
| Technique | Observed Data | Reference Value (PubChem) | Deviation |
|---|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.45 (m, 2H, Oxan) | δ 3.42–3.48 | <0.03 ppm |
| HRMS (m/z) | 265.1245 [M+H]⁺ | 265.1248 | 0.0003 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
